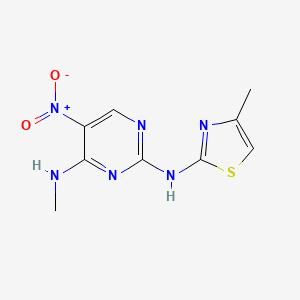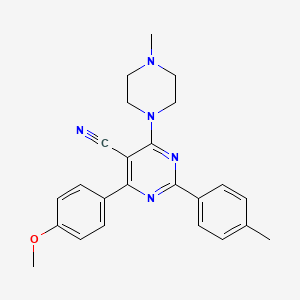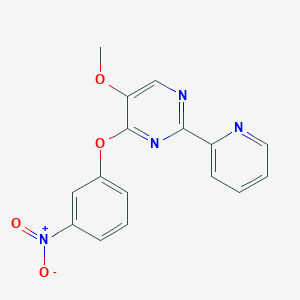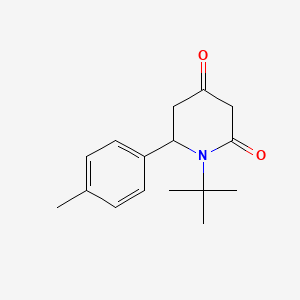
N~4~-methyl-N~2~-(4-methyl-1,3-thiazol-2-yl)-5-nitro-2,4-pyrimidinediamine
Overview
Description
N~4~-methyl-N~2~-(4-methyl-1,3-thiazol-2-yl)-5-nitro-2,4-pyrimidinediamine, also known as Methylthioadenosine phosphorylase (MTAP) inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAP is an enzyme that plays a crucial role in the metabolism of purine and polyamine, and its inhibition has been linked to the suppression of tumor growth. In
Scientific Research Applications
Oxidation and Isomerism
Research by Meshcheryakova et al. (2014) explored the oxidation of thietane-containing heterocycles, including derivatives of pyrimidine, leading to the synthesis of sulfoxides as mixtures of cis/trans isomers. This study highlights the chemical properties and potential applications in synthesizing new compounds with controlled isomerism (Meshcheryakova et al., 2014).
Antimicrobial Activity
Abdelhamid et al. (2010) synthesized a series of derivatives containing the thiazole moiety, demonstrating their antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents (Abdelhamid et al., 2010).
Biological Evaluation
A study by Sayed et al. (2006) focused on synthesizing pyrimidine and its derivatives for evaluating their antimicrobial activity. Such studies provide a foundation for further exploration of these compounds in pharmaceutical applications (Sayed et al., 2006).
Novel Ligands for Metal Complexes
Research by Menzel et al. (2010) introduced novel ligands by combining azaheterocycles with a thiazole subunit, leading to the synthesis of new ruthenium complexes. This work emphasizes the potential of these compounds in catalysis and material science (Menzel et al., 2010).
Anticancer and Antibacterial Activities
Fan et al. (2020) designed and synthesized derivatives targeting the bacterial membrane, showing promising antibacterial activities and potential as alternatives to conventional antibiotics. This research indicates the therapeutic potential of these compounds (Fan et al., 2020).
properties
IUPAC Name |
4-N-methyl-2-N-(4-methyl-1,3-thiazol-2-yl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2S/c1-5-4-18-9(12-5)14-8-11-3-6(15(16)17)7(10-2)13-8/h3-4H,1-2H3,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZULVJNQLGZJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=NC=C(C(=N2)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B3134527.png)


![3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134559.png)

![1-tert-butyl-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134567.png)
![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)



![N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3134609.png)
![2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate](/img/structure/B3134621.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide](/img/structure/B3134636.png)
![3-(4-Methoxyphenyl)-1'-[(4-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3134643.png)